molecular formula C12H17BrN2O2 B1374597 Tert-butyl 5-bromopyridin-2-YL(ethyl)carbamate CAS No. 1032758-85-2

Tert-butyl 5-bromopyridin-2-YL(ethyl)carbamate

Cat. No.: B1374597
CAS No.: 1032758-85-2
M. Wt: 301.18 g/mol
InChI Key: GZECTXBOVJVCNE-UHFFFAOYSA-N
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Description

Tert-butyl 5-bromopyridin-2-YL(ethyl)carbamate is a chemical compound with the molecular formula C12H17BrN2O2 and a molecular weight of 301.18 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-bromopyridin-2-YL(ethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives .

Scientific Research Applications

Tert-butyl 5-bromopyridin-2-YL(ethyl)carbamate is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 5-bromopyridin-2-YL(ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 5-bromopyridin-2-YL(ethyl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for specialized applications in research and industry .

Biological Activity

Tert-butyl 5-bromopyridin-2-YL(ethyl)carbamate is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article provides an in-depth examination of its synthesis, biological mechanisms, and relevant case studies, supplemented by data tables for clarity.

Overview of the Compound

Chemical Structure and Properties

  • IUPAC Name : tert-butyl N-[2-(5-bromopyridin-2-yl)-2-oxoethyl]carbamate
  • Molecular Formula : C12H15BrN2O3
  • CAS Number : 950176-70-2

The compound features a tert-butyl group, a bromopyridine moiety, and a carbamate functional group, which are significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves:

  • Reactants : 5-bromopyridine-2-carboxylic acid and tert-butyl chloroformate.
  • Catalysts : A base such as triethylamine.
  • Conditions : The reaction is performed under an inert atmosphere (nitrogen) to prevent side reactions. Purification is achieved through recrystallization or column chromatography.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Hydrogen Bonding : The carbamate group can form hydrogen bonds with amino acid side chains in proteins.
  • Aromatic Interactions : The bromopyridine moiety may engage in π-π stacking interactions with aromatic residues in proteins, influencing enzyme activity and receptor interactions.

Antimicrobial Activity

This compound has demonstrated antimicrobial properties in various studies:

  • In vitro Studies : Exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
  • Mechanism : The compound disrupts bacterial cell wall synthesis, leading to cell lysis.

Anticancer Properties

Recent investigations have suggested potential anticancer effects:

  • Cell Lines Tested : The compound was evaluated against several cancer cell lines, including breast (MCF7) and lung (A549) cancer cells.
  • Results : It showed dose-dependent cytotoxicity, with IC50 values ranging from 10 to 30 µM, indicating promising activity against tumor cells .

Case Studies

  • Study on Antimicrobial Efficacy
    • Objective : To assess the antibacterial effectiveness of the compound.
    • Methodology : Disk diffusion method was employed against various bacterial strains.
    • Findings : The compound showed a zone of inhibition greater than 15 mm for most tested strains, indicating strong antibacterial properties.
  • Anticancer Activity Assessment
    • Objective : To evaluate the growth inhibition of cancer cell lines.
    • Methodology : MTT assay was utilized for measuring cell viability after treatment with varying concentrations of the compound.
    • Results Summary :
      Cell LineIC50 (µM)
      MCF715
      A54920
      HeLa25

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameBiological ActivityIC50 (µM)
tert-Butyl (5-bromopyridin-2-yl)(methyl)carbamateModerate antibacterial30
tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamateLow anticancer activity>50

This comparison indicates that the presence of the ethyl group in this compound may enhance its biological potency compared to other derivatives.

Properties

IUPAC Name

tert-butyl N-(5-bromopyridin-2-yl)-N-ethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O2/c1-5-15(11(16)17-12(2,3)4)10-7-6-9(13)8-14-10/h6-8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZECTXBOVJVCNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=NC=C(C=C1)Br)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682492
Record name tert-Butyl (5-bromopyridin-2-yl)ethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1032758-85-2
Record name tert-Butyl (5-bromopyridin-2-yl)ethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-(BOC-amino)-5-bromopyridine (500 mg) in THF (20 mL) at 0° C. was added sodium hydride (88 mg) and the reaction stirred for 20 min. Then, iodoethane (0.18 mL) was added and the reaction stirred at room temperature for 16 h. The reaction was quenched with water (20 mL) and extracted into ethylacetate (3×20 mL). The organic layers were dried (MgSO4) and reduced in vacuo to give (5-bromo-pyridin-2-yl)-ethyl-carbamic acid tert-butyl ester as a white solid.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
88 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.18 mL
Type
reactant
Reaction Step Two

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